molecular formula C7H13Cl2N3 B2378118 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride CAS No. 74197-26-5

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Cat. No.: B2378118
CAS No.: 74197-26-5
M. Wt: 210.1
InChI Key: HOFMBFYWCUCJBX-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is a derivative of indazole, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or keto acids. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Uniqueness

4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is unique due to its specific structure and the presence of the amine group at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

4,5,6,7-Tetrahydro-2H-indazol-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by its indazole core and has been explored for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The biochemical properties of this compound are still under investigation. However, it is known to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The compound's mechanism of action often involves binding to specific molecular targets and modulating their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could have implications for treating chronic inflammatory diseases.
  • Inhibition of Human Neutrophil Elastase (HNE) : HNE is a serine protease involved in inflammatory responses. Compounds derived from the indazole scaffold have shown potent inhibitory effects on HNE with Ki values in the low nanomolar range (6–35 nM) .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the indazole core significantly influenced their potency against targeted enzymes .
  • Enzymatic Inhibition : In vitro assays demonstrated that certain derivatives exhibited strong inhibition against fibroblast growth factor receptors (FGFRs), with IC50 values as low as 2.0 nM . This suggests potential applications in cancer therapy.
  • Cellular Effects : The compound's impact on cellular processes was assessed using various cell lines. It was found to affect cell proliferation and apoptosis through modulation of signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological ActivityIC50/Ki Values
This compoundIndazole core with tetrahydro configurationAntimicrobial; Anti-inflammatoryVariable; specific derivatives exhibit IC50 < 4.1 nM
N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochlorideMethylation at nitrogen atomEnhanced enzyme inhibitionKi = 69.1 nM against FGFR1
1,5,6,7-Tetrahydro-4H-indazol-4-one derivativesDifferent tautomeric formsPotent HNE inhibitorsKi = 6–35 nM

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-2-1-5-4-9-10-7(5)3-6;;/h4,6H,1-3,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFMBFYWCUCJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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